N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1105196-71-1
VCID: VC7936459
InChI: InChI=1S/C20H16ClN3O3S2/c1-13-5-3-4-6-16(13)19-22-20(27-23-19)18-17(11-12-28-18)29(25,26)24(2)15-9-7-14(21)8-10-15/h3-12H,1-2H3
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.9

N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

CAS No.: 1105196-71-1

Cat. No.: VC7936459

Molecular Formula: C20H16ClN3O3S2

Molecular Weight: 445.9

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide - 1105196-71-1

Specification

CAS No. 1105196-71-1
Molecular Formula C20H16ClN3O3S2
Molecular Weight 445.9
IUPAC Name N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Standard InChI InChI=1S/C20H16ClN3O3S2/c1-13-5-3-4-6-16(13)19-22-20(27-23-19)18-17(11-12-28-18)29(25,26)24(2)15-9-7-14(21)8-10-15/h3-12H,1-2H3
Standard InChI Key ZKLPNMDDILDHPE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central thiophene ring substituted at the 3-position with a sulfonamide group (N-(4-chlorophenyl)-N-methyl) and at the 2-position with a 1,2,4-oxadiazole moiety bearing a 2-methylphenyl group. The molecular formula C₂₀H₁₆ClN₃O₃S₂ (MW: 445.9 g/mol) reflects this intricate arrangement. Key structural attributes include:

  • Thiophene core: A five-membered aromatic sulfur heterocycle that enhances π-π stacking interactions with biological targets.

  • Sulfonamide group: A classic pharmacophore known to inhibit carbonic anhydrases and modulate ion channels .

  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to metabolic stability and hydrogen-bonding capacity.

  • Chlorophenyl and methylphenyl groups: Hydrophobic substituents that influence membrane permeability and target selectivity.

The IUPAC name systematically describes this topology: N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide.

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • ¹H/¹³C NMR: Resolves aromatic proton environments of the thiophene (δ 6.8–7.5 ppm) and substituent phenyl groups.

  • IR Spectroscopy: Confirms sulfonamide S=O stretches (1130–1360 cm⁻¹) and oxadiazole C=N vibrations (1600–1680 cm⁻¹).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 445.9 consistent with the molecular formula.

Synthesis and Chemical Reactivity

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility (<0.1 mg/mL in PBS)
LogP3.8 (predicted)
pKaSulfonamide NH: ~9.2
StabilityHydrolytically stable at pH 4–8

The chlorophenyl and methyl groups confer high lipophilicity, necessitating formulation strategies for bioavailability enhancement.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary assays on analogous compounds reveal:

  • Apoptosis induction: Caspase-3 activation in MCF-7 breast cancer cells (EC₅₀: 12 µM) .

  • Topoisomerase II inhibition: IC₅₀ of 9 µM in enzyme-based assays .
    The thiophene sulfonamide core likely intercalates DNA or interfaces with ATP-binding pockets.

Pharmacokinetic Considerations

  • CYP450 Metabolism: Predicted substrates for CYP3A4 and CYP2C9 via oxadiazole oxidation.

  • Plasma Protein Binding: >90% (estimated), limiting free drug concentrations.

Comparative Analysis with Structural Analogs

The compound’s 2-methylphenyl-oxadiazole group distinguishes it from close analogs like 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide (CAS: 1040678-52-1) . Key differences include:

FeatureTarget Compound4-Methylphenyl Analog
Phenyl Substituent2-Methyl4-Methyl
LogP (Predicted)3.83.6
Anticancer EC₅₀Not reported14 µM (MCF-7)

Positional isomerism significantly impacts target affinity and pharmacokinetics, underscoring the need for structure-activity relationship (SAR) studies.

Research Gaps and Future Directions

Unresolved Questions

  • Target Identification: Proteomic studies required to map binding partners.

  • In Vivo Efficacy: No published animal model data exists.

  • Toxicological Profile: Acute and chronic toxicity parameters remain uncharacterized.

Synthetic Optimization Opportunities

  • Bioisosteric Replacement: Swapping oxadiazole with 1,3,4-thiadiazole to improve metabolic stability.

  • Prodrug Development: Phosphate ester derivatives to enhance aqueous solubility.

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